molecular formula C17H18O3 B2634022 Methyl 3-[3-(benzyloxy)phenyl]propanoate CAS No. 476458-89-6

Methyl 3-[3-(benzyloxy)phenyl]propanoate

Cat. No.: B2634022
CAS No.: 476458-89-6
M. Wt: 270.328
InChI Key: TXAJWLXWNZRELC-UHFFFAOYSA-N
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Description

Methyl 3-[3-(benzyloxy)phenyl]propanoate: is an organic compound with the molecular formula C17H18O3 . It is a methyl ester derivative of 3-(benzyloxy)phenylpropanoic acid. This compound is known for its applications in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to prepare methyl 3-[3-(benzyloxy)phenyl]propanoate is through the esterification of 3-(benzyloxy)phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[3-(benzyloxy)phenyl]propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products:

    Oxidation: 3-(benzyloxy)benzoic acid

    Reduction: 3-(benzyloxy)phenylpropanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 3-[3-(benzyloxy)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is studied for its potential pharmacological properties and as a building block in drug development.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-[3-(benzyloxy)phenyl]propanoate depends on its application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

  • Methyl 3-[4-(benzyloxy)phenyl]propanoate
  • Methyl 3-[4-(methoxy)phenyl]propanoate
  • Methyl 3-[4-(bromo)phenyl]propanoate

Uniqueness:

  • Structural Differences: The position of the benzyloxy group on the phenyl ring can significantly influence the reactivity and properties of the compound.
  • Reactivity: Methyl 3-[3-(benzyloxy)phenyl]propanoate may exhibit different reactivity patterns compared to its isomers due to steric and electronic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-(3-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-17(18)11-10-14-8-5-9-16(12-14)20-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAJWLXWNZRELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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